molecular formula C21H25N3O3 B3914036 N-[(Z)-[4-(dipropylamino)phenyl]methylideneamino]-1,3-benzodioxole-5-carboxamide

N-[(Z)-[4-(dipropylamino)phenyl]methylideneamino]-1,3-benzodioxole-5-carboxamide

Cat. No.: B3914036
M. Wt: 367.4 g/mol
InChI Key: DQABXTDQEPRKRV-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-[4-(dipropylamino)phenyl]methylideneamino]-1,3-benzodioxole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring fused with a carboxamide group and a dipropylamino-substituted phenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-[4-(dipropylamino)phenyl]methylideneamino]-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole ring. This can be achieved through the cyclization of catechol derivatives with appropriate reagents. The next step involves the introduction of the carboxamide group, which can be done using standard amide coupling reactions. The final step is the formation of the Schiff base by reacting the dipropylamino-substituted benzaldehyde with the amine group on the benzodioxole ring under mild acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-[4-(dipropylamino)phenyl]methylideneamino]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine or carboxamide groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine or carboxamide derivatives.

Scientific Research Applications

N-[(Z)-[4-(dipropylamino)phenyl]methylideneamino]-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[(Z)-[4-(dipropylamino)phenyl]methylideneamino]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various physiological effects, depending on the specific target and the context of its use.

Properties

IUPAC Name

N-[(Z)-[4-(dipropylamino)phenyl]methylideneamino]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-3-11-24(12-4-2)18-8-5-16(6-9-18)14-22-23-21(25)17-7-10-19-20(13-17)27-15-26-19/h5-10,13-14H,3-4,11-12,15H2,1-2H3,(H,23,25)/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQABXTDQEPRKRV-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)C1=CC=C(C=C1)/C=N\NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-[4-(dipropylamino)phenyl]methylideneamino]-1,3-benzodioxole-5-carboxamide
Reactant of Route 2
N-[(Z)-[4-(dipropylamino)phenyl]methylideneamino]-1,3-benzodioxole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(Z)-[4-(dipropylamino)phenyl]methylideneamino]-1,3-benzodioxole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(Z)-[4-(dipropylamino)phenyl]methylideneamino]-1,3-benzodioxole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(Z)-[4-(dipropylamino)phenyl]methylideneamino]-1,3-benzodioxole-5-carboxamide
Reactant of Route 6
N-[(Z)-[4-(dipropylamino)phenyl]methylideneamino]-1,3-benzodioxole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.